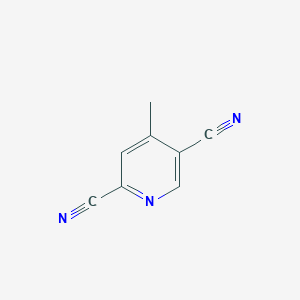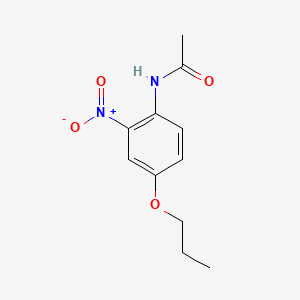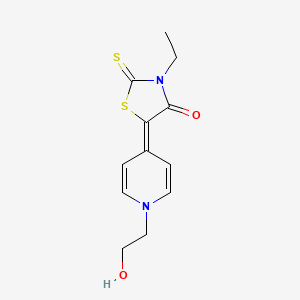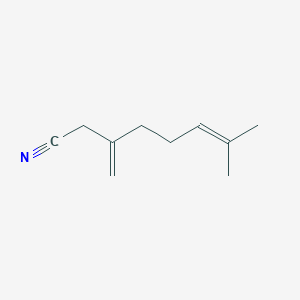
6-Octenenitrile, 7-methyl-3-methylene-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Octenenitrile, 7-methyl-3-methylene- is an organic compound with the molecular formula C10H15N. It is a nitrile derivative, characterized by the presence of a nitrile group (-CN) attached to an octene backbone. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Octenenitrile, 7-methyl-3-methylene- can be achieved through several methods. One common approach involves the hydrogenation of a suitable substrate, followed by a dehydration reaction to yield the desired product . The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of 6-Octenenitrile, 7-methyl-3-methylene- may involve large-scale chemical reactors and continuous processing techniques. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Octenenitrile, 7-methyl-3-methylene- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce primary amines .
Scientific Research Applications
6-Octenenitrile, 7-methyl-3-methylene- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its effects on various biological targets.
Mechanism of Action
The mechanism of action of 6-Octenenitrile, 7-methyl-3-methylene- involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
6-Octenal, 7-methyl-3-methylene-: This compound shares a similar structure but differs in the functional group attached to the octene backbone.
6-Octen-1-ol, 7-methyl-3-methylene-: Another related compound with an alcohol group instead of a nitrile group.
Uniqueness
6-Octenenitrile, 7-methyl-3-methylene- stands out due to its nitrile group, which imparts unique chemical properties and reactivity. This makes it a valuable compound for various applications, distinguishing it from its analogs .
Properties
CAS No. |
26410-85-5 |
|---|---|
Molecular Formula |
C10H15N |
Molecular Weight |
149.23 g/mol |
IUPAC Name |
7-methyl-3-methylideneoct-6-enenitrile |
InChI |
InChI=1S/C10H15N/c1-9(2)5-4-6-10(3)7-8-11/h5H,3-4,6-7H2,1-2H3 |
InChI Key |
IZDWRAMQIRMQIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(=C)CC#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


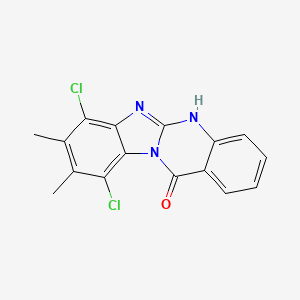
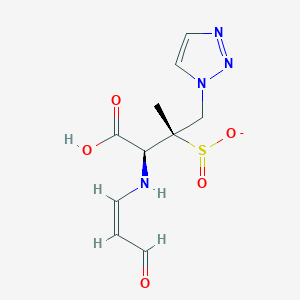

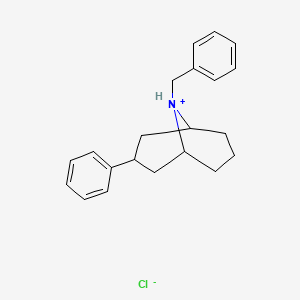
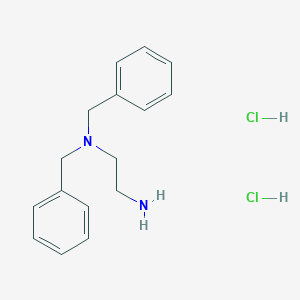


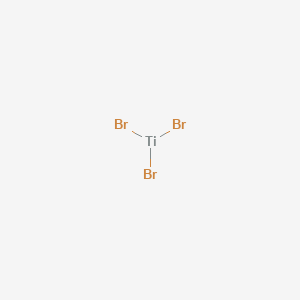
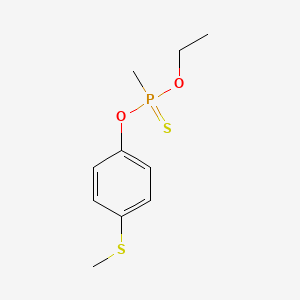
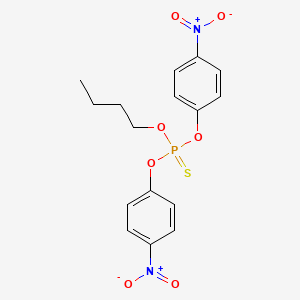
![5-[2-amino-5-[4-amino-3,5-bis(3,5-dicarboxyphenyl)phenyl]-3-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13746555.png)
